

# A Comparative Analysis of Odevixibat HCl and Maralixibat for Cholestatic Pruritus

Author: BenchChem Technical Support Team. Date: December 2025



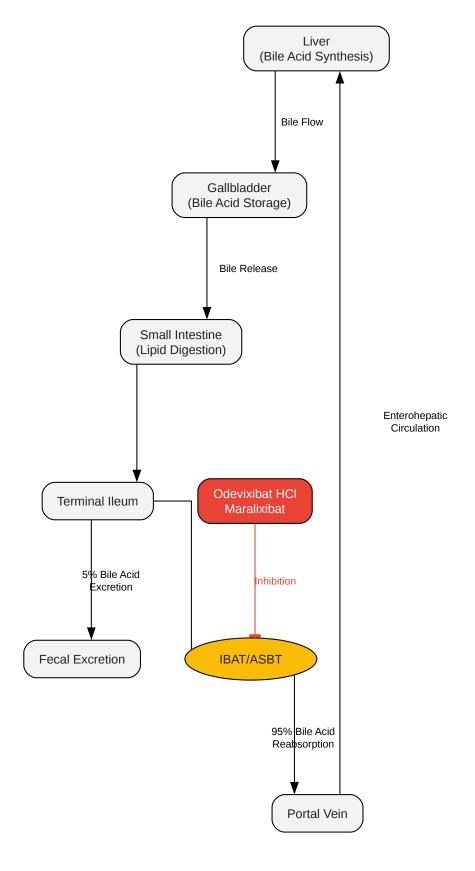
A detailed guide for researchers and drug development professionals on the clinical trial data of two leading Ileal Bile Acid Transporter (IBAT) inhibitors.

This guide provides a comprehensive comparison of **Odevixibat HCI** and maralixibat, two novel treatments for cholestatic pruritus associated with rare pediatric liver diseases such as Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille Syndrome (ALGS). The information is compiled from their pivotal clinical trials to support research and development efforts in this field.

#### **Mechanism of Action: IBAT Inhibition**

Both Odevixibat and maralixibat are inhibitors of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By blocking this transporter in the terminal ileum, these drugs disrupt the enterohepatic circulation of bile acids. [3][4] This leads to a decrease in the reabsorption of bile acids, thereby increasing their fecal excretion and reducing the overall bile acid pool in the body.[1][4] The reduction in systemic bile acid levels is believed to alleviate the debilitating pruritus (itching) that is a hallmark of cholestatic liver diseases.[1][2]





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Figure 1: Mechanism of Action of IBAT Inhibitors.



#### **Pivotal Clinical Trial Protocols**

The efficacy and safety of Odevixibat and maralixibat were established in the PEDFIC 1 & 2 and ICONIC trials, respectively. Below is a summary of their experimental protocols.

#### Odevixibat HCI: PEDFIC 1 & 2 Trials

The PEDFIC (Progressive Familial Intrahepatic Cholestasis) program consisted of PEDFIC 1, a Phase 3, randomized, double-blind, placebo-controlled trial, and PEDFIC 2, an open-label extension study.[5][6]

- Study Design: PEDFIC 1 was a 24-week trial where patients were randomized to receive
  Odevixibat (40 μg/kg/day or 120 μg/kg/day) or a placebo.[2][7] PEDFIC 2 was a long-term,
  open-label extension study for patients who completed PEDFIC 1, as well as new patients.
   [8]
- Inclusion Criteria: Patients aged 6 months to 18 years with a genetic confirmation of PFIC type 1 or 2, elevated serum bile acids (sBA), and a history of significant pruritus were included.[1]
- Exclusion Criteria: Key exclusions were predicted complete absence of the bile salt export pump (BSEP) protein, prior surgical biliary diversion, and decompensated liver disease.[1]
- Dosage: In PEDFIC 1, patients received either 40 μg/kg/day or 120 μg/kg/day of Odevixibat.
   [2] In PEDFIC 2, all patients received 120 μg/kg/day.[8] The recommended starting dose in clinical practice is 40 μg/kg/day, with a possible increase to 120 μg/kg/day if there is no improvement in pruritus after 3 months.[9][10][11]
- Pruritus Assessment: Pruritus was measured using the PRUCISION™ Observer-Reported Outcome (ObsRO) scale, a validated 5-point scale (0=No scratching to 4=Worst possible scratching), with scores recorded twice daily by a caregiver.[12][13]
- Serum Bile Acid Measurement: Serum bile acid levels were measured at baseline and at various time points throughout the trials to assess the pharmacodynamic effect of Odevixibat.[14]

**Maralixibat: ICONIC Trial** 



The ICONIC trial was a Phase 2b, randomized, double-blind, placebo-controlled withdrawal study for patients with Alagille Syndrome.[15][16]

- Study Design: The trial included an 18-week open-label treatment period with maralixibat, followed by a 4-week randomized withdrawal period where patients either continued maralixibat or received a placebo.[16][17] This was followed by a long-term open-label extension.[18]
- Inclusion Criteria: Patients aged 1 to 18 years with a diagnosis of ALGS, evidence of cholestasis (sBA >3x upper limit of normal), and significant pruritus were enrolled.[15][19]
- Exclusion Criteria: Patients with a history of surgical disruption of the enterohepatic circulation, liver transplant, or decompensated cirrhosis were excluded.[15]
- Dosage: The initial dose of maralixibat was 380 μg/kg once daily.[16][20] During the long-term extension, doses could be increased.[18]
- Pruritus Assessment: Pruritus was assessed daily using the Itch Reported Outcome (ItchRO) scale, a validated 0-4 scale (0=none to 4=very severe).[21][22][23]
- Serum Bile Acid Measurement: Fasting serum bile acid levels were a primary endpoint and were measured at baseline and throughout the study to evaluate the drug's efficacy.[15]



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Figure 2: Generalized Pivotal Clinical Trial Workflow.

# **Clinical Efficacy Data**



The following tables summarize the key efficacy data from the pivotal trials of Odevixibat and maralixibat.

Table 1: Pruritus Efficacy Data

Feature	Odevixibat HCI (PEDFIC 1)	Maralixibat (ICONIC)
Primary Pruritus Endpoint	Proportion of positive pruritus assessments over 24 weeks	Change in ItchRO(Obs) score from baseline to week 18
Endpoint Result	53.5% in the Odevixibat arms vs. 28.7% in the placebo arm (p=0.004)[2]	Mean change of -1.70 from baseline (p < 0.0001)[15]
Clinically Meaningful Improvement	42.9% of patients on  Odevixibat had a ≥1-point improvement in pruritus score at week 24 vs. 10.5% on placebo (p=0.018)[2]	A ≥1-point reduction in ItchRO(Obs) is considered clinically meaningful[21]

Table 2: Serum Bile Acid (sBA) Efficacy Data

Feature	Odevixibat HCI (PEDFIC 1)	Maralixibat (ICONIC)
Primary sBA Endpoint	Proportion of patients with sBA response at week 24	Change in sBA during the 4- week randomized withdrawal phase
Endpoint Result	33.3% of subjects on Odevixibat had a protocol- defined sBA reduction vs. 0% on placebo (p=0.003)[2]	Significant increases in sBA in the placebo group (94 µmol/L) vs. maintained effect in the maralixibat group[16]
Mean sBA Reduction	Mean reduction of 114.3 μmol/L in the Odevixibat arms vs. an increase of 13.1 μmol/L in the placebo arm (p=0.002) [2]	From baseline to week 48, sBA improved by -96 μmol/L[16]



# **Safety and Tolerability**

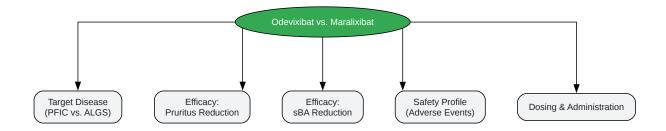
Both Odevixibat and maralixibat were generally well-tolerated in their respective clinical trials.

Table 3: Common Adverse Events

Adverse Event	Odevixibat HCI (PEDFIC 1)	Maralixibat (ICONIC)
Most Common AE	Diarrhea/frequent bowel movements[2]	Diarrhea and abdominal pain[17]
Incidence of Diarrhea	9.5% in Odevixibat-treated patients vs. 5.0% in placebo patients[2]	Most frequent treatment- emergent adverse event[17]
Serious Adverse Events (SAEs)	No drug-related SAEs reported[2]	Four serious TEAEs reported, all unrelated to maralixibat[17]

# **Comparative Framework**

When evaluating Odevixibat and maralixibat, researchers and clinicians should consider several key factors.



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**Figure 3:** Key Parameters for Drug Comparison.

## Conclusion



Both **Odevixibat HCI** and maralixibat have demonstrated significant efficacy in reducing cholestatic pruritus and serum bile acids in patients with PFIC and ALGS, respectively. Their shared mechanism of action as IBAT inhibitors represents a targeted approach to managing these debilitating conditions. While their pivotal trials have shown promising results, ongoing long-term studies will further elucidate their sustained safety and efficacy profiles. This comparative guide provides a foundational overview for researchers and drug development professionals to understand the clinical landscape of these two important therapies.

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- To cite this document: BenchChem. [A Comparative Analysis of Odevixibat HCl and Maralixibat for Cholestatic Pruritus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193273#cross-study-comparison-of-clinical-trial-data-for-odevixibat-hcl-and-maralixibat]

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